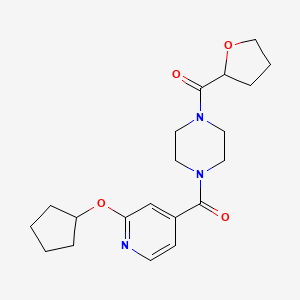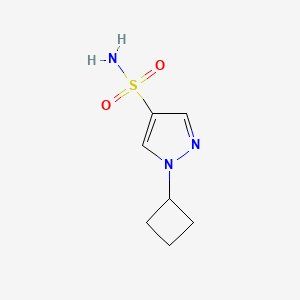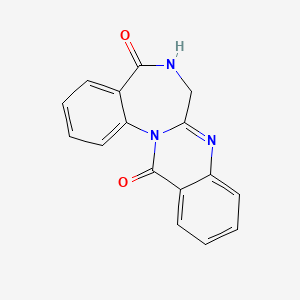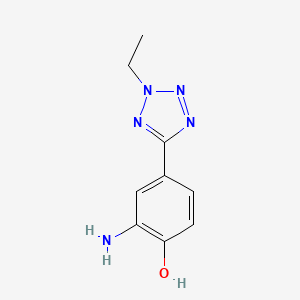
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Cyclohexenone Derivatives Synthesis : Research demonstrates the synthesis of cyclohexenone derivatives, which are crucial in organic synthesis and potential pharmaceutical intermediates (Lujan-Montelongo & Fleming, 2014).
- Bromination Reactions : Studies have explored bromination reactions in methanol or chloroform, producing substituted 3-(bromoacetyl)pyridine, a compound used in the synthesis of various heterocyclic compounds (Zav’yalova et al., 2009).
- Antibacterial Activity of Derivatives : New cyanopyridine derivatives, synthesized from bromopyridine, have been evaluated for antimicrobial activity against various bacteria, demonstrating potential medicinal applications (Bogdanowicz et al., 2013).
Applications in Organic Chemistry
- Cyclopentannulation of Pyridine : The allylation and propargylation of bromopyridine, leading to cyclopentannulated pyridines, are significant for organic chemistry, particularly in synthesizing complex natural products (Jones et al., 2000).
- Pyrrolidine Derivatives Synthesis : The synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions shows the versatility of pyrrolidine derivatives in organic synthesis and potential drug development (Udry et al., 2014).
- Catalysis and Organic Reactions : Research involving bromopyridine complexes indicates their role in catalysis, particularly in cross-coupling reactions, highlighting their significance in synthesizing organic compounds (Isobe et al., 1987).
Medicinal Chemistry and Biological Applications
- Anticancer Compound Synthesis : The synthesis of novel pyrimidine and thiazolopyrimidine derivatives from related compounds has been explored for their anticancer potential, illustrating the relevance in medicinal chemistry (Flefel et al., 2007).
- Antimicrobial and Antioxidant Properties : Some derivatives, synthesized through condensation reactions involving bromopyridine, exhibit antimicrobial and antioxidant activities, suggesting their utility in developing new pharmaceuticals (Rusnac et al., 2020).
Propiedades
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPNOHPBSJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)
![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)
![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)


![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)



![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)